Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the iodination of a pyrazole derivative followed by esterification. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine position, using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance its potential as a radiolabeled compound for imaging studies or as a precursor for further functionalization .
Biological Activity
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H12N4O2I with a molecular weight of approximately 331.54 g/mol. The presence of an amino group, an iodine atom, and an isopropyl group contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties . Research indicates that pyrazole derivatives exhibit significant activity against various bacterial strains. For instance, studies have shown that certain pyrazole compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
Another Pyrazole Derivative | S. aureus | 18 |
Pyrazole Compound X | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties . Research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of signaling pathways related to inflammation.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Pyrazoles have been identified as promising candidates in cancer therapy due to their ability to target specific enzymes involved in tumor growth. For example, some derivatives have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical in certain types of cancer .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzyme active sites or receptor sites, thereby inhibiting their function or modulating their activity. This interaction can lead to various biological responses, including antimicrobial action and modulation of inflammatory processes .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition against E. coli and S. aureus. The results indicated a correlation between structural modifications and increased antimicrobial potency.
- Investigation of Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, the compound exhibited a notable reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C9H14IN3O2 |
---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14IN3O2/c1-4-15-9(14)7-6(10)8(11)13(12-7)5(2)3/h5H,4,11H2,1-3H3 |
InChI Key |
PLOOPIPREAQJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C(C)C |
Origin of Product |
United States |
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